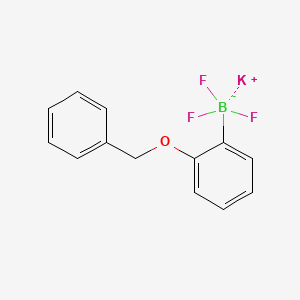

Potassium (2-benzyloxyphenyl)trifluoroborate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

potassium;trifluoro-(2-phenylmethoxyphenyl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BF3O.K/c15-14(16,17)12-8-4-5-9-13(12)18-10-11-6-2-1-3-7-11;/h1-9H,10H2;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWILRRAFYGUCNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC=CC=C1OCC2=CC=CC=C2)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BF3KO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80660121 | |

| Record name | Potassium [2-(benzyloxy)phenyl](trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80660121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850623-44-8 | |

| Record name | Borate(1-), trifluoro[2-(phenylmethoxy)phenyl]-, potassium (1:1), (T-4)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=850623-44-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Potassium [2-(benzyloxy)phenyl](trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80660121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Potassium (2-benzyloxyphenyl)trifluoroborate

This guide provides a comprehensive overview of the synthesis of potassium (2-benzyloxyphenyl)trifluoroborate, a versatile and highly stable reagent in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the strategic importance of potassium organotrifluoroborates, the mechanistic principles underpinning their synthesis, and a detailed, field-proven experimental protocol.

The Strategic Advantage of Potassium Organotrifluoroborates

Potassium organotrifluoroborates have emerged as superior alternatives to boronic acids in a multitude of organic transformations, most notably the Suzuki-Miyaura cross-coupling reaction.[1][2][3][4] Their rise in prominence is attributed to several key advantages over their tricoordinate boron counterparts. Unlike boronic acids, which can be prone to protodeboronation and exist as mixtures of cyclic anhydrides (boroxines), potassium organotrifluoroborates are tetracoordinate species.[5] This structural feature imparts exceptional stability towards air and moisture, rendering them as free-flowing, crystalline solids that can be stored indefinitely without special precautions.[6][7][8][9] This inherent stability simplifies handling, weighing, and stoichiometry calculations in reactions, leading to more reproducible outcomes – a critical factor in both academic research and industrial drug development.

The (2-benzyloxyphenyl) substituent of the target molecule is of particular interest. The benzyloxy group can serve as a protecting group for a phenol, which can be deprotected in a later synthetic step. Furthermore, the ortho-substitution pattern provides a handle for directing subsequent reactions or for creating sterically hindered biaryl compounds, which are common motifs in pharmacologically active molecules.

Synthetic Strategy: A Two-Stage Approach

The synthesis of this compound is most reliably achieved through a two-stage process. The first stage involves obtaining the precursor, 2-benzyloxyphenylboronic acid. This can either be procured from commercial suppliers or synthesized in the laboratory. The second, and key, stage is the conversion of the boronic acid to the corresponding potassium trifluoroborate salt.

Caption: Application of the title compound in pharmaceutical synthesis.

Conclusion

The synthesis of this compound from its corresponding boronic acid using potassium hydrogen fluoride is a robust, efficient, and highly reproducible method. The resulting product exhibits superior stability and handling properties compared to the boronic acid precursor, making it a valuable reagent for researchers and drug development professionals. Its application in Suzuki-Miyaura cross-coupling reactions facilitates the construction of complex molecular architectures, underscoring its importance in modern organic synthesis.

References

-

A General Method for Interconversion of Boronic Acid Protecting Groups: Trifluoroborates as Common Intermediates. The Journal of Organic Chemistry. [Link]

-

A general method for interconversion of boronic acid protecting groups: trifluoroborates as common intermediates. PubMed. [Link]

-

Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides. PMC - NIH. [Link]

-

Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Chemistry Portal. [Link]

-

Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews - ACS Publications. [Link]

-

Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. PMC - NIH. [Link]

-

Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. PMC - NIH. [Link]

-

Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. PMC - NIH. [Link]

-

A General Method for Interconversion of Boronic Acid Protecting Groups: Trifluoroborates as Common Intermediates. Request PDF - ResearchGate. [Link]

-

Catalytic Synthesis of Potassium Acyltrifluoroborates (KATs) from Boronic Acids and the Thioimidate KAT Transfer Reagent. Sci-Hub. [Link]

-

Potassium aryltrifluoroborate synthesis. Organic Chemistry Portal. [Link]

-

Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. Wipf Group. [Link]

-

ChemInform Abstract: Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Request PDF - ResearchGate. [Link]

-

Synthesis of 1-Naphthol via Oxidation of Potassium 1-Naphthyltrifluoroborate. Organic Syntheses. [Link]

-

PREPARATION OF TETRABUTYLAMMONIUM TRIFLUOROBORATES FROM BORONIC ACIDS. Organic Syntheses. [Link]

-

Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates. PMC - NIH. [Link]

-

Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. NIH. [Link]

-

Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. PubMed. [Link]

-

Potassium alkyltrifluoroborate synthesis. Organic Chemistry Portal. [Link]

-

Potassium Phenyltrifluoroborate. ResearchGate. [Link]

Sources

- 1. Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]

- 3. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

Potassium (2-benzyloxyphenyl)trifluoroborate chemical properties

An In-Depth Technical Guide to the Chemical Properties and Applications of Potassium (2-benzyloxyphenyl)trifluoroborate

Abstract

This technical guide provides a comprehensive overview of this compound, a highly stable and versatile organoboron reagent. Boronic acids, while foundational to modern synthetic chemistry, often suffer from instability and a propensity for side reactions. Potassium organotrifluoroborates have emerged as superior alternatives, offering exceptional stability to air and moisture, which simplifies handling, storage, and stoichiometry.[1][2][3][4] This document details the physicochemical properties, synthesis, and core applications of this compound, with a particular focus on its utility in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Designed for researchers, chemists, and drug development professionals, this guide explains the mechanistic rationale behind its reactivity and provides field-proven protocols to facilitate its successful application in complex molecule synthesis.

Introduction: The Evolution from Boronic Acids to Trifluoroborates

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of carbon-carbon bond formation in modern organic synthesis, particularly in the pharmaceutical industry.[4] For decades, boronic acids have been the workhorse nucleophilic partners in this transformation. However, their practical application is often hampered by inherent limitations, including instability towards air and moisture, and a tendency to undergo protodeboronation or form trimeric boroxine anhydrides. These issues can lead to inconsistent reactivity and challenges in achieving precise stoichiometric control.[2][4]

Potassium organotrifluoroborate salts have been developed as a robust solution to these challenges.[5][6] These compounds are typically crystalline, free-flowing solids that exhibit remarkable stability, often being storable indefinitely under ambient conditions without degradation.[4][5][7] They function as "protected" forms of boronic acids, unmasking their reactivity in situ under specific reaction conditions.[2][3]

This compound is a member of this advanced class of reagents. Its structure incorporates a benzyloxy-substituted aryl ring, a common motif in pharmacologically active molecules, making it a valuable building block for drug discovery programs. This guide explores the unique properties that make this reagent a powerful tool for synthetic chemists.

Physicochemical and Structural Properties

This compound is a solid at room temperature, a characteristic that greatly simplifies its handling and weighing compared to less stable organoboron reagents.[8] Its stability is derived from the tetra-coordinated boron "ate" complex, which is less Lewis acidic and more resistant to oxidative conditions than its boronic acid counterpart.[2]

| Property | Value |

| IUPAC Name | Potassium trifluoro(2-(phenylmethoxy)phenyl)borate(1-) |

| CAS Number | 850623-44-8[9] |

| Molecular Formula | C₁₃H₁₁BF₃KO |

| Molecular Weight | 290.13 g/mol |

| Appearance | White to off-white solid |

| Stability | Stable in air and moisture[1][2][5] |

| Solubility | Limited in nonpolar organic solvents, more soluble in polar solvents[2][8] |

Structural Diagram

The structure features a central boron atom bonded to three highly electronegative fluorine atoms and one carbon atom of the 2-benzyloxyphenyl group. This arrangement forms a stable trifluoroborate anion, which is ionically paired with a potassium cation.

Caption: Structure of this compound.

Synthesis and Handling

A key advantage of potassium organotrifluoroborates is their straightforward and high-yielding synthesis, which contributes to their cost-effectiveness and accessibility.

Synthesis Workflow

The most common and reliable method for preparing organotrifluoroborates is the reaction of a corresponding boronic acid with an aqueous solution of potassium hydrogen fluoride (KHF₂).[3][10][11] The reaction proceeds rapidly, precipitating the stable trifluoroborate salt from the solution, which can then be easily isolated by filtration.

Caption: General workflow for the synthesis of organotrifluoroborates.

Detailed Synthesis Protocol

Causality: This protocol is designed for high purity and yield. Methanol is used as the solvent because it readily dissolves the starting boronic acid while allowing the product salt to precipitate upon formation. Cooling the reaction mixture minimizes side reactions and controls the exothermic nature of the salt formation. Slow addition of KHF₂ prevents rapid, uncontrolled precipitation that could trap impurities.

-

Preparation : In a flask, dissolve (2-benzyloxyphenyl)boronic acid (1.0 equiv) in methanol.

-

Cooling : Place the flask in an ice-water bath and stir until the solution temperature reaches 0-5 °C.

-

Reagent Addition : In a separate beaker, dissolve potassium hydrogen fluoride (KHF₂, ~3.0 equiv) in water. Add this aqueous solution slowly (dropwise or in portions) to the cooled, stirring methanol solution.[10] A thick white precipitate will form.

-

Reaction : Allow the slurry to stir at 0-5 °C for an additional 15-30 minutes to ensure complete conversion.

-

Isolation : Collect the solid product by vacuum filtration.

-

Purification : Wash the filter cake with a small amount of cold methanol to remove any unreacted starting material or soluble impurities.

-

Drying : Dry the resulting white solid under vacuum to obtain the pure this compound. The product can often be used without further purification.[12]

Handling and Storage

This compound is exceptionally stable to air and moisture and can be stored on the benchtop for extended periods.[7][13] However, as with all chemical reagents, appropriate personal protective equipment (PPE) should be worn. Safety data for analogous compounds indicate that it may cause skin and eye irritation.[14]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The premier application of this compound is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[5][15] Its superior stability and ease of handling make it a reliable reagent for constructing biaryl linkages, which are prevalent in pharmaceuticals.[16]

Mechanistic Deep Dive

A critical insight into the reactivity of organotrifluoroborates is that they are not the direct transmetalating species. Instead, under the basic aqueous conditions of the Suzuki-Miyaura reaction, the trifluoroborate undergoes slow hydrolysis to release the corresponding boronic acid in situ.[2][3] This slow, controlled release is advantageous as it maintains a low concentration of the active boronic acid, thereby suppressing common side reactions such as protodeboronation and homocoupling.[2]

The catalytic cycle proceeds via three fundamental steps:

-

Oxidative Addition : The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.

-

Transmetalation : The organoboron species (as the boronate, formed from the boronic acid and base) transfers its organic group to the palladium center, displacing the halide.

-

Reductive Elimination : The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.

Caption: Suzuki-Miyaura cycle using a potassium organotrifluoroborate.

Validated Experimental Protocol

Causality: This protocol employs a palladium(II) precatalyst that is reduced to Pd(0) in situ. RuPhos is a bulky, electron-rich phosphine ligand that promotes both the oxidative addition of challenging substrates (like aryl chlorides) and the final reductive elimination step.[17] A base like K₂CO₃ is essential for the hydrolysis of the trifluoroborate and to facilitate the transmetalation step.[17] The biphasic toluene/water system helps to dissolve both the organic and inorganic reagents.[17]

-

Reaction Setup : To a reaction vessel, add this compound (1.2 equiv), the aryl or heteroaryl halide (1.0 equiv), potassium carbonate (K₂CO₃, 3.0 equiv), palladium(II) acetate (Pd(OAc)₂, 2 mol%), and RuPhos (4 mol%).

-

Solvent Addition : Add a 10:1 mixture of toluene and water.

-

Degassing : Seal the vessel and degas the mixture by bubbling argon or nitrogen through it for 10-15 minutes. This step is crucial to remove oxygen, which can deactivate the palladium catalyst.

-

Heating : Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitoring : Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 12-24 hours.

-

Workup : Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the desired biaryl compound.

Safety and Hazard Profile

While organotrifluoroborates are generally more benign than many other organometallic reagents, proper safety precautions are mandatory. The hazard profile is based on data from structurally similar compounds.[14][18]

| Hazard Class | GHS Classification |

| Skin Corrosion/Irritation | Category 2 (H315: Causes skin irritation)[14][18][19] |

| Serious Eye Damage/Irritation | Category 2A (H319: Causes serious eye irritation)[14][18][19] |

| Specific Target Organ Toxicity | Category 3 (H335: May cause respiratory irritation)[18][19] |

Precautionary Measures

-

P261 : Avoid breathing dust.[18]

-

P264 : Wash hands and face thoroughly after handling.[14]

-

P280 : Wear protective gloves, eye protection, and face protection.[14]

-

P302+P352 : IF ON SKIN: Wash with plenty of water.[14]

-

P305+P351+P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[14][18]

Always handle this reagent in a well-ventilated fume hood. Consult the full Safety Data Sheet (SDS) from the supplier before use.

Conclusion

This compound stands out as a highly effective and user-friendly organoboron reagent. Its exceptional stability, ease of synthesis, and predictable reactivity in Suzuki-Miyaura cross-coupling reactions make it an invaluable asset for chemists in academic and industrial settings. By serving as a robust boronic acid surrogate, it overcomes many of the practical limitations of traditional reagents, enabling the reliable and efficient synthesis of complex molecular architectures. For professionals in drug discovery and development, the adoption of such reagents is not merely a matter of convenience but a strategic choice that enhances reproducibility, scalability, and the overall pace of innovation.

References

-

Organotrifluoroborate Salts. Chem-Station Int. Ed. [Link]

-

Organotrifluoroborate. Wikipedia. [Link]

-

Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. ResearchGate. [Link]

-

Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. ACS Publications. [Link]

-

Potassium (2-(benzyloxy)ethyl)trifluoroborate. PubChem. [Link]

-

Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Chemistry Portal. [Link]

-

Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Semantic Scholar. [Link]

-

Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates. NIH National Center for Biotechnology Information. [Link]

-

Potassium (2-benzylphenyl)trifluoroborate. PubChem. [Link]

-

This compound. LookChem. [Link]

-

Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions. NIH National Center for Biotechnology Information. [Link]

-

Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. Wipf Group, University of Pittsburgh. [Link]

-

Potassium alkyltrifluoroborate synthesis. Organic Chemistry Portal. [Link]

-

Synthesis of 1-Naphthol via Oxidation of Potassium 1-Naphthyltrifluoroborate. Organic Syntheses. [Link]

-

Potassium aryltrifluoroborate synthesis. Organic Chemistry Portal. [Link]

-

Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. PubMed. [Link]

-

Suzuki Coupling of Potassium Cyclopropyl- and Alkoxymethyltrifluoroborates with Benzyl Chlorides. NIH National Center for Biotechnology Information. [Link]

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. Organotrifluoroborate Salts | Chem-Station Int. Ed. [en.chem-station.com]

- 3. Organotrifluoroborate - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Potassium (2-(benzyloxy)ethyl)trifluoroborate (1408168-73-9) for sale [vulcanchem.com]

- 9. lookchem.com [lookchem.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Potassium aryltrifluoroborate synthesis [organic-chemistry.org]

- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 13. Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tcichemicals.com [tcichemicals.com]

- 15. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. | Semantic Scholar [semanticscholar.org]

- 16. benchchem.com [benchchem.com]

- 17. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]

- 18. chemicalbook.com [chemicalbook.com]

- 19. Potassium (2-(benzyloxy)ethyl)trifluoroborate | C9H11BF3KO | CID 71507310 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mechanism of Action of Potassium (2-benzyloxyphenyl)trifluoroborate

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Senior Application Scientist]

Abstract

Potassium (2-benzyloxyphenyl)trifluoroborate is a versatile and increasingly utilized reagent in modern organic synthesis and medicinal chemistry. As a stable, crystalline solid, it serves as a convenient precursor to the corresponding boronic acid, a key component in palladium-catalyzed cross-coupling reactions. This technical guide provides a comprehensive overview of the mechanism of action of this compound, with a primary focus on its role in the Suzuki-Miyaura cross-coupling reaction. We will delve into the critical hydrolysis step, the catalytic cycle, and the factors influencing reaction outcomes. Furthermore, this guide will explore the potential biological activities of its corresponding boronic acid, offering insights for drug development professionals. Detailed experimental protocols and visual diagrams are provided to facilitate a deeper understanding and practical application of this valuable synthetic tool.

Introduction: The Ascendancy of Organotrifluoroborates

Organoboron compounds have become indispensable in the construction of carbon-carbon bonds, with the Suzuki-Miyaura cross-coupling reaction standing as a pillar of modern synthetic chemistry.[1] While boronic acids have traditionally been the workhorses in these transformations, their inherent instability, propensity for dehydration to form cyclic anhydrides, and susceptibility to protodeboronation can pose significant challenges.[1]

Potassium organotrifluoroborates have emerged as a superior class of reagents that circumvent many of these limitations.[2] These tetracoordinate boron species are typically crystalline, free-flowing solids that exhibit remarkable stability to both air and moisture, allowing for ease of handling and long-term storage.[1][3] The trifluoroborate moiety acts as a protecting group for the boronic acid, which can be unmasked in situ under the reaction conditions. This "slow release" of the active boronic acid can be advantageous in minimizing side reactions.[4][5]

This guide will specifically focus on this compound, a reagent that combines the stability of the trifluoroborate core with the synthetic potential of the 2-benzyloxyphenyl substituent.

The Chemical Mechanism of Action: A Two-Act Play

The primary mechanism of action of this compound in its most common application, the Suzuki-Miyaura cross-coupling, is a two-stage process:

-

Hydrolysis: The conversion of the trifluoroborate to the corresponding boronic acid.

-

Catalytic Cross-Coupling: The participation of the in situ generated boronic acid in the palladium-catalyzed cycle.

Act I: The Critical Hydrolysis Step

The inert nature of the tetracoordinate trifluoroborate salt necessitates its conversion to the trivalent boronic acid before it can engage in the transmetalation step of the Suzuki-Miyaura cycle. This hydrolysis is a critical and often rate-determining step.[4][5]

The general mechanism for the hydrolysis of an aryltrifluoroborate is depicted below:

Figure 1: General scheme for the hydrolysis of potassium aryltrifluoroborate.

The rate of this hydrolysis is influenced by several factors:

-

Electronic Effects: The electronic nature of the substituent on the aromatic ring plays a significant role. Electron-donating groups can accelerate hydrolysis, while electron-withdrawing groups tend to slow it down.[4] In the case of this compound, the benzyloxy group is electron-donating through resonance, which would be expected to facilitate the hydrolysis process compared to unsubstituted phenyltrifluoroborate.

-

Basicity: The presence of a base is crucial for driving the hydrolysis to completion by neutralizing the hydrofluoric acid (HF) generated.[6] Common bases used in Suzuki-Miyaura reactions with organotrifluoroborates include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and various phosphates.[7][8]

-

Solvent System: The choice of solvent is also critical. A mixture of an organic solvent (e.g., toluene, THF) and water is typically employed to ensure the solubility of both the organic and inorganic reagents.[9][10]

Act II: The Suzuki-Miyaura Catalytic Cycle

Once the 2-benzyloxyphenyl boronic acid is generated in situ, it enters the well-established Suzuki-Miyaura catalytic cycle.

Figure 2: The Suzuki-Miyaura catalytic cycle.

The key steps involving the boronic acid are:

-

Transmetalation: The organic group from the boronic acid (in this case, the 2-benzyloxyphenyl moiety) is transferred to the palladium(II) center, displacing the halide or triflate. This step is facilitated by the base, which activates the boronic acid.[6]

-

Reductive Elimination: The two organic groups on the palladium center (Ar and Ar') couple to form the desired biaryl product, and the palladium(0) catalyst is regenerated, allowing the cycle to continue.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

The following is a general, representative protocol. Optimization of reaction conditions (catalyst, ligand, base, solvent, temperature) is often necessary for specific substrates.

Materials:

-

This compound

-

Aryl bromide

-

Palladium(II) acetate (Pd(OAc)₂)

-

2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) or similar phosphine ligand

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Water (degassed)

Procedure:

-

To a Schlenk tube equipped with a magnetic stir bar, add this compound (1.1 eq), the aryl bromide (1.0 eq), and potassium carbonate (3.0 eq).

-

Evacuate and backfill the tube with argon or nitrogen three times.

-

Add toluene and water (typically a 10:1 ratio) to the tube.

-

In a separate vial, weigh out palladium(II) acetate (2 mol%) and the phosphine ligand (4 mol%) and add them to the reaction mixture under a positive pressure of the inert gas.

-

Seal the Schlenk tube and place it in a preheated oil bath at 80-100 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate and wash with water.

-

Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Potential Biological Mechanism of Action

While this compound itself is primarily a synthetic reagent, its corresponding boronic acid, 2-benzyloxyphenylboronic acid, has the potential for biological activity. Boronic acids are known to interact with biological systems through several mechanisms.

Reversible Covalent Inhibition

The boron atom in boronic acids is electrophilic and can form reversible covalent bonds with nucleophilic groups found in biological macromolecules, most notably the hydroxyl groups of serine residues in proteases and the diol moieties of saccharides.[11]

Figure 3: Interaction of boronic acids with biological nucleophiles.

This ability to form reversible covalent bonds is the basis for the action of the proteasome inhibitor drug, bortezomib.[12] It is plausible that 2-benzyloxyphenylboronic acid could exhibit inhibitory activity against certain enzymes, particularly serine proteases.

Response to Reactive Oxygen Species (ROS)

Boronic acids are susceptible to oxidation by reactive oxygen species (ROS), which are often found at elevated levels in cancer cells.[13] This can lead to the cleavage of the carbon-boron bond and the formation of a phenol and boric acid.[14] This property could be exploited in the design of ROS-activated prodrugs, where the boronic acid acts as a trigger for drug release in the tumor microenvironment.[13]

Summary and Future Outlook

This compound is a stable and versatile reagent whose primary mechanism of action in cross-coupling reactions involves its in situ hydrolysis to the corresponding boronic acid. The efficiency of this process is governed by a combination of electronic, basic, and solvent effects. The resulting boronic acid is a powerful nucleophile in the Suzuki-Miyaura reaction, enabling the formation of complex biaryl structures.

From a drug development perspective, the potential of the corresponding 2-benzyloxyphenylboronic acid as a reversible covalent inhibitor or as a component of a ROS-responsive system warrants further investigation. The benzyloxy substituent offers a handle for further functionalization, allowing for the synthesis of a diverse library of compounds for biological screening.

As the demand for robust and efficient synthetic methodologies continues to grow, potassium organotrifluoroborates, including the (2-benzyloxyphenyl) derivative, are poised to play an increasingly important role in both academic and industrial research.

References

- Lloyd-Jones, G. C., & Gouverneur, V. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(17), 7481–7495.

- Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling.

- BenchChem. (2025).

- Molander, G. A., & Petrillo, D. E. (2008).

- Braga, A. A. C., Morgon, N. H., Ujaque, G., & Maseras, F. (2006). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 128(28), 9299–9307.

- Dreher, S. D., Lim, S.-E., Sandrock, D. L., & Molander, G. A. (2009). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(9), 3626–3631.

- Camm, P. D., et al. (2014). Aryl trifluoroborates in Suzuki-Miyaura coupling: the roles of endogenous aryl boronic acid and fluoride. Semantic Scholar.

- Molander, G. A., & Jean-Gérard, L. (2008). Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions. PMC.

- Dreher, S. D., Lim, S.-E., Sandrock, D. L., & Molander, G. A. (2009).

- Molander, G. A., & Bernardi, C. R. (2002). Suzuki—Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles.

- Dreher, S. D., Dormer, P. G., Sandrock, D. L., & Molander, G. A. (2008). Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides—Reaction Discovery Using Parallel Microscale Experimentation. Journal of the American Chemical Society, 130(29), 9257–9259.

- Hirschi, J. M., et al. (2018). The catalytic mechanism of the Suzuki-Miyaura reaction.

- Molander, G. A., Siddiqui, S. Z., & Fleury-Brégeot, N. (2011).

- Wipf Group. (2008).

- Bashi, T. K., & Batey, R. A. (2005). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. University of Windsor.

- Molander, G. A., & Brown, A. R. (2012). Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)

- Molander, G. A., & Gravel, M. (2003).

- Organic Chemistry Portal. (n.d.).

- Organic Chemistry Portal. (n.d.).

- Molander, G. A., & Bernardi, C. R. (2002). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. PMC.

- Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. PubMed.

- BenchChem. (2025).

- Graham, B. J., Windsor, I. W., Gold, B., & Raines, R. T. (2022). Boronic acid with high oxidative stability and utility in biological contexts. ChemRxiv.

- Graham, B. J., Windsor, I. W., Gold, B., & Raines, R. T. (2022). Boronic acid with high oxidative stability and utility in biological contexts.

- da Silva, A. F., et al. (2020).

- Molander, G. A., & Yun, C.-S. (2002).

- Graham, B. J., Windsor, I. W., Gold, B., & Raines, R. T. (2022). Boronic Acid with High Oxidative Stability and Utility in Biological Contexts.

- Čunderlíková, B., et al. (2019). In vitro and in vivo antitumour effects of phenylboronic acid against mouse mammary adenocarcinoma 4T1 and squamous carcinoma SCCVII cells. PMC.

- Fensterbank, L., et al. (2022).

Sources

- 1. benchchem.com [benchchem.com]

- 2. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides [organic-chemistry.org]

- 8. Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]

- 10. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemrxiv.org [chemrxiv.org]

- 12. mdpi.com [mdpi.com]

- 13. In vitro and in vivo antitumour effects of phenylboronic acid against mouse mammary adenocarcinoma 4T1 and squamous carcinoma SCCVII cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Ascent of Organotrifluoroborates: From Laboratory Curiosity to Cornerstone of Modern Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Quest for Controlled Carbon-Carbon Bond Formation

In the landscape of synthetic organic chemistry, the ability to forge carbon-carbon bonds with precision and efficiency is paramount. For decades, chemists have sought reagents that are not only reactive but also stable, selective, and environmentally benign. This pursuit has led to the development of a vast arsenal of organometallic reagents, each with its own strengths and limitations. Among these, organoboron compounds have emerged as particularly powerful tools, largely due to their low toxicity and functional group tolerance. This guide delves into the discovery and history of a remarkable class of organoboron reagents: the organotrifluoroborates. Once considered mere laboratory curiosities, these stable and versatile compounds have revolutionized the field, providing chemists with a robust and reliable platform for the construction of complex molecular architectures.

A Historical Odyssey: The Genesis of Organotrifluoroborates

The story of organotrifluoroborates is intrinsically linked to the broader history of organoboron chemistry. While the first organoboron compound, triethylborane, was synthesized by Edward Frankland in 1860, the field remained relatively niche for nearly a century. A pivotal moment arrived in the 1950s with Herbert C. Brown's discovery of hydroboration, a reaction that allows for the anti-Markovnikov addition of a boron-hydrogen bond across a double or triple bond.[1][2] This groundbreaking work, which earned Brown the Nobel Prize in Chemistry in 1979, unlocked a treasure trove of synthetic possibilities and firmly established organoboranes as indispensable reagents in organic synthesis.[3][4][5]

The first documented preparation of an organotrifluoroborate salt dates back to 1940.[6] However, it was not until the latter half of the 20th century that their synthetic potential began to be realized. A significant breakthrough occurred in 1995 when Edwin Vedejs and his research group reported a highly efficient and practical method for the synthesis of potassium aryltrifluoroborates from the corresponding boronic acids using potassium hydrogen difluoride (KHF₂).[6][7][8] This development was a watershed moment, as it provided a simple and reliable route to these air- and moisture-stable crystalline solids, making them readily accessible to the wider chemical community.

A brief timeline of the key discoveries in organoboron chemistry.

The Synthetic Chemist's Ally: Advantages of Organotrifluoroborates

The rise to prominence of organotrifluoroborates can be attributed to a unique combination of stability and reactivity. Unlike their boronic acid counterparts, which can be prone to dehydration to form boroxines and are susceptible to protodeboronation, organotrifluoroborates are remarkably stable crystalline solids.[9] This stability allows for their convenient handling and storage, a significant practical advantage in both academic and industrial settings.

The key to their stability lies in the tetracoordinate nature of the boron atom. The three electron-withdrawing fluorine atoms render the boron center less Lewis acidic and therefore less susceptible to attack by water or other nucleophiles.[9] However, under the appropriate reaction conditions, typically in the presence of a base, organotrifluoroborates can be slowly hydrolyzed to release the corresponding boronic acid in situ. This "slow-release" mechanism is a crucial aspect of their utility, as it maintains a low concentration of the reactive boronic acid in solution, thereby minimizing side reactions such as homocoupling.[9][10]

The Art of Creation: Synthesis of Potassium Organotrifluoroborates

The Vedejs protocol remains the most common and versatile method for the preparation of potassium organotrifluoroborates.[6] However, a variety of other synthetic routes have been developed to access a diverse range of these valuable reagents.

General synthetic routes to potassium organotrifluoroborates.

From Boronic Acids

This is the most direct method, involving the treatment of a boronic acid with an aqueous solution of potassium hydrogen difluoride. The reaction is typically rapid and high-yielding.

Experimental Protocol: Synthesis of Potassium Phenyltrifluoroborate from Phenylboronic Acid

-

In a flask, dissolve phenylboronic acid (1.0 eq) in methanol.

-

Add a saturated aqueous solution of potassium hydrogen difluoride (KHF₂, 3.0 eq) dropwise with vigorous stirring.

-

A white precipitate will form. Stir the mixture for 15-30 minutes at room temperature.

-

Collect the solid by vacuum filtration and wash with cold methanol and then diethyl ether.

-

Dry the solid under vacuum to afford potassium phenyltrifluoroborate as a white crystalline solid.

From Organohalides

Aryl, vinyl, and alkyltrifluoroborates can be prepared in a one-pot procedure from the corresponding organohalides. This involves the formation of an organolithium or Grignard reagent, followed by reaction with a trialkyl borate and subsequent treatment with KHF₂.[11][12]

From Alkenes and Alkynes

Hydroboration of alkenes and alkynes provides a powerful route to alkyl- and vinyltrifluoroborates, respectively. The resulting organoborane is then converted to the trifluoroborate salt by the addition of KHF₂.[13]

| Substrate Class | Starting Material | Reagents | Product | Yield (%) | Reference |

| Aryl | Aryl Bromide | 1. n-BuLi, 2. B(OiPr)₃, 3. KHF₂ | Potassium Aryltrifluoroborate | 51-98 | [11] |

| Alkyl | Alkene | 1. 9-BBN, 2. KHF₂ | Potassium Alkyltrifluoroborate | Varies | [14] |

| Vinyl | Alkyne | 1. Catecholborane, 2. KHF₂ | Potassium Vinyltrifluoroborate | Good | [6] |

| Alkynyl | Terminal Alkyne | 1. n-BuLi, 2. B(OiPr)₃, 3. KHF₂ | Potassium Alkynyltrifluoroborate | Good-Excellent | [15] |

The Suzuki-Miyaura Coupling: A Paradigm Shift in Cross-Coupling Chemistry

The Suzuki-Miyaura cross-coupling reaction is one of the most powerful and widely used methods for the formation of carbon-carbon bonds. The use of organotrifluoroborates in this reaction has significantly expanded its scope and utility.[16]

The Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling of organotrifluoroborates involves the following key steps:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the organohalide (R¹-X) to form a Pd(II) intermediate.

-

Hydrolysis: The potassium organotrifluoroborate (K[R²BF₃]) is hydrolyzed by the basic medium to generate the corresponding boronic acid (R²B(OH)₂).[9][10]

-

Transmetalation: The organic group (R²) is transferred from the boronic acid to the Pd(II) center, displacing the halide and forming a new Pd(II)-R² bond. The base plays a crucial role in activating the boronic acid for this step.[17][18]

-

Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated as the final product (R¹-R²), regenerating the Pd(0) catalyst.

Catalytic cycle of the Suzuki-Miyaura coupling with organotrifluoroborates.

Scope and Applications

The Suzuki-Miyaura coupling of organotrifluoroborates is compatible with a wide range of functional groups and has been successfully applied to the synthesis of a vast array of complex molecules, including pharmaceuticals, natural products, and advanced materials.[19][20]

| Organotrifluoroborate | Coupling Partner | Catalyst/Ligand | Base | Product | Yield (%) | Reference |

| Potassium Phenyltrifluoroborate | 4-Bromobenzonitrile | PdCl₂(dppf) | Cs₂CO₃ | 4-Cyanobiphenyl | 95 | [21] |

| Potassium Vinyltrifluoroborate | 4-Chloroanisole | PdCl₂/PPh₃ | Cs₂CO₃ | 4-Methoxystyrene | 72 | [22] |

| Potassium n-Butyltrifluoroborate | 4-Chlorotoluene | Pd(OAc)₂/RuPhos | K₂CO₃ | 4-Butyltoluene | 87 | [23] |

| Potassium 2-Thienyltrifluoroborate | 2-Bromopyridine | Pd(OAc)₂/RuPhos | Na₂CO₃ | 2-(2-Thienyl)pyridine | 82 | [24] |

Beyond the Suzuki-Miyaura Coupling: Expanding the Synthetic Utility

While the Suzuki-Miyaura coupling remains the most prominent application of organotrifluoroborates, their synthetic utility extends to a variety of other important transformations, including:

-

Chan-Lam Coupling: For the formation of carbon-heteroatom bonds.

-

Rh-catalyzed Conjugate Addition: To α,β-unsaturated carbonyl compounds.

-

Radical Reactions: As precursors to alkyl radicals.[25]

Conclusion and Future Outlook

From their humble beginnings as laboratory curiosities, organotrifluoroborates have evolved into indispensable tools for modern organic synthesis. Their unique combination of stability, reactivity, and versatility has solidified their place in the synthetic chemist's toolbox. The ease of their preparation and their broad applicability, particularly in the robust and reliable Suzuki-Miyaura cross-coupling reaction, have had a profound impact on the way complex molecules are constructed. As the demand for more efficient and sustainable synthetic methods continues to grow, the future of organotrifluoroborate chemistry is bright. Ongoing research is focused on developing new and more efficient catalytic systems, expanding the scope of their applications, and harnessing their potential in emerging areas such as flow chemistry and photoredox catalysis. The journey of organotrifluoroborates is a testament to the power of fundamental research to unlock transformative technologies that shape our world at the molecular level.

References

-

Herbert C. Brown - National Science and Technology Medals Foundation. (n.d.). Retrieved from [Link]

-

Herbert C. Brown: 1979 Nobel Prize in Chemistry. (n.d.). Purdue University. Retrieved from [Link]

-

Notes on Herbert C. Brown: A Dissenting View. (n.d.). Unacademy. Retrieved from [Link]

- Brown, H. C. (1979). From Little Acorns to Tall Oaks: From Boranes to Organoboranes. Nobel Lecture.

- Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286.

- Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(17), 7431–7441.

- Molander, G. A., & Brown, A. R. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(25), 9681–9686.

- Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325.

- Braga, A. A. C., Morgon, N. H., Ujaque, G., & Maseras, F. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 127(25), 9298–9307.

- Molander, G. A. (2015). Organotrifluoroborates: Another Branch of the Mighty Oak. The Journal of Organic Chemistry, 80(16), 7837–7848.

- Molander, G. A., & Ham, J. (2008). A facile one-pot preparation of potassium hydroxyaryl- and (hydroxyalkyl)

- Vedejs, E., Chapman, R. W., Fields, S. C., Lin, S., & Schrimpf, M. R. (1995). Conversion of Arylboronic Acids into Potassium Aryltrifluoroborates: Convenient Precursors of Arylboron Difluoride Lewis Acids. The Journal of Organic Chemistry, 60(10), 3020–3027.

- Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325.

- Murphy, J. M., Tzschucke, C. C., & Hartwig, J. F. (2007). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Letters, 9(5), 757–760.

- Vedejs, E., Chapman, R. W., Fields, S. C., Lin, S., & Schrimpf, M. R. (1995). Conversion of Arylboronic Acids into Potassium Aryltrifluoroborates: Convenient Precursors of Arylboron Difluoride Lewis Acids. The Journal of Organic Chemistry, 60(10), 3020–3027.

- Carrow, B. P., & Hartwig, J. F. (2011). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(8), 2116–2119.

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2023, March 29). YouTube. Retrieved from [Link]

- Dreher, S. D., Lim, S.-E., Sandrock, D. L., & Molander, G. A. (2009). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(9), 3626–3631.

- Molander, G. A., & Biolatto, B. (2003). Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltrifluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. The Journal of Organic Chemistry, 68(11), 4302–4314.

- Billingsley, K. L., & Buchwald, S. L. (2008). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. The Journal of Organic Chemistry, 73(13), 5589–5591.

- Molander, G. A., Katona, B. W., & Machrouhi, F. (2002). Palladium-Catalyzed Cross-Coupling Reactions of Potassium Alkynyltrifluoroborates with Aryl Halides and Triflates. The Journal of Organic Chemistry, 67(24), 8416–8423.

- Molander, G. A., & Bernardi, C. R. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 67(24), 8424–8429.

- Molander, G. A., & Ito, T. (2001). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 66(10), 3539–3545.

- Morken, J. P., & O'Brien, J. M. (2010). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. The Journal of Organic Chemistry, 75(1), 153–163.

- Taylor, M. S., & Vedejs, E. (2011).

- Molander, G. A., & Ham, J. (2006).

- Molander, G. A., & Yun, C.-S. (2002). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8410–8415.

-

Molander, G. A., & Ham, J. (2006). Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. Organic Chemistry Portal. Retrieved from [Link]

-

Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2022, March 24). YouTube. Retrieved from [Link]

-

Molander, G. A., & Brown, A. R. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. Organic Chemistry Portal. Retrieved from [Link]

-

Synthesis of potassium trifluoroborates. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

- Tellis, J. C., Murphy, C. K., & Molander, G. A. (2016). Visible-Light-Mediated Alkenylation, Allylation, and Cyanation of Potassium Alkyltrifluoroborates with Organic Photoredox Catalysts. The Journal of Organic Chemistry, 81(13), 5738–5745.

- Molander, G. A., & Bernardi, C. R. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles.

- Molander, G. A., & Sandrock, D. L. (2009). Utilization of Potassium Vinyltrifluoroborate in the Development of a 1,2-Dianion Equivalent. The Journal of Organic Chemistry, 74(11), 4104–4109.

- Ynone Trifluoroborates: Valuable Intermediates for the Synthesis of Heteroaromatic Compounds. (2017). White Rose eTheses Online.

- The Suzuki‐Miyaura coupling reactions of heteroaryl bromides with... (n.d.).

- A Reagent for the One-Step Preparation of Potassium Acyltrifluoroborates (KATs) from Aryl- and Heteroarylhalides. (2017).

- Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. ElectronicsAndBooks.

- Catalytic Hydroboration of Aldehydes, Ketones, and Alkenes Using Potassium Carbonate: A Small Key to Big Transformation. (2019).

- ChemInform Abstract: Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. (2010).

Sources

- 1. Herbert C. Brown: 1979 Nobel Prize in Chemistry - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. nationalmedals.org [nationalmedals.org]

- 4. Notes on Herbert C. Brown: A Dissenting View [unacademy.com]

- 5. nobelprize.org [nobelprize.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. scispace.com [scispace.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Organotrifluoroborate Salts | Chem-Station Int. Ed. [en.chem-station.com]

- 10. researchgate.net [researchgate.net]

- 11. A facile one-pot preparation of potassium hydroxyaryl- and (hydroxyalkyl)aryltrifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 16. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Organotrifluoroborates: Another Branch of the Mighty Oak - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 25. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Stability and Handling of Potassium (2-benzyloxyphenyl)trifluoroborate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium (2-benzyloxyphenyl)trifluoroborate has emerged as a versatile and valuable reagent in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. Its appeal lies in its unique combination of stability and reactivity, offering significant advantages over more traditional organoboron compounds like boronic acids. This guide provides a comprehensive overview of the essential aspects of handling, storing, and utilizing this reagent, ensuring its effective and safe implementation in the laboratory. The principles and protocols discussed herein are grounded in established literature and best practices for working with organotrifluoroborate salts.

Physicochemical Properties and Structural Characterization

This compound is a white, crystalline solid.[1][2] Its structure features a tetracoordinate boron atom, which imparts greater stability compared to its trigonal boronic acid counterpart.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 850623-44-8 | [4] |

| Molecular Formula | C13H11BF3KO | [4] |

| Molecular Weight | 290.13 g/mol | [4] |

| Melting Point | 200-204 °C | [4] |

| Appearance | White crystalline solid | [1][2] |

Stability and Storage: A Key Advantage

A defining feature of potassium organotrifluoroborates, including the (2-benzyloxyphenyl) derivative, is their exceptional stability. Unlike many boronic acids, which can be prone to dehydration to form cyclic boroxines or undergo protodeboronation, organotrifluoroborates exhibit remarkable resilience.[5]

General Stability

-

Air and Moisture Stability: this compound is generally considered to be an air- and moisture-stable solid.[2] This allows for easier handling and storage compared to air-sensitive reagents. They can often be stored indefinitely without special precautions.[2]

-

Thermal Stability: The reported melting point of 200-204 °C suggests good thermal stability under normal laboratory conditions.[4]

Recommended Storage Conditions

For long-term storage and to maintain the highest purity, the following conditions are recommended:

-

Container: Store in a tightly closed container.

-

Atmosphere: While generally air-stable, storage under an inert atmosphere (e.g., nitrogen or argon) can provide additional protection against potential long-term degradation, especially for high-purity applications.

-

Temperature: Store in a cool, dry place.[6] Refrigeration is not typically necessary for routine storage but can be considered for extended periods.

-

Incompatibilities: Avoid storage with strong oxidizing agents.[7]

Safe Handling and Personal Protective Equipment (PPE)

While potassium organotrifluoroborates are generally less hazardous than many other organometallic reagents, adherence to standard laboratory safety protocols is essential.

Hazard Identification

Based on safety data for similar compounds, this compound may cause skin and eye irritation.[7][8] Inhalation of dust should be avoided.[6]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial for minimizing exposure.

Table 2: Recommended Personal Protective Equipment

| Protection Type | Recommended Equipment | Specifications |

| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times when handling the chemical.[9] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile) | Inspect gloves for integrity before each use.[9] |

| Laboratory coat | Should be fully buttoned to protect skin and clothing.[9] | |

| Respiratory Protection | Use in a certified chemical fume hood | To avoid inhalation of dust.[6][9] If handling outside a fume hood, a suitable dust mask or respirator may be required. |

Engineering Controls

-

Ventilation: All weighing and transfer operations should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[4][6]

-

Eyewash and Safety Shower: An accessible and operational eyewash station and safety shower are mandatory in any laboratory where this chemical is handled.[6]

Spill and Waste Disposal

-

Spills: In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a designated hazardous waste container.[6][9] For larger spills, evacuate the area and follow institutional emergency procedures.[9]

-

Waste Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not dispose of down the drain or in regular trash.[9]

Reactivity and Application in Synthesis

The utility of this compound lies in its ability to act as a stable precursor to the corresponding boronic acid, which is the active species in many cross-coupling reactions.[10][11]

The "Slow Release" Mechanism

Under the basic and aqueous conditions of many Suzuki-Miyaura cross-coupling reactions, the trifluoroborate salt undergoes slow hydrolysis to release the corresponding boronic acid.[10][11] This "slow release" mechanism is advantageous as it maintains a low concentration of the active boronic acid, which can help to minimize side reactions such as protodeboronation and oxidative homocoupling.[10][11]

Figure 1: The "slow release" mechanism of this compound in Suzuki-Miyaura cross-coupling.

Hydrolytic Stability and Reaction Conditions

The rate of hydrolysis of potassium organotrifluoroborates can be influenced by the electronic and steric nature of the organic substituent.[10][11] For some organotrifluoroborates, acid catalysis may be required for efficient hydrolysis, leading to an "acid-base paradox" where they are surprisingly stable under the basic conditions of the Suzuki-Miyaura reaction.[10][11]

Experimental Protocol: A General Guideline for Suzuki-Miyaura Cross-Coupling

The following is a representative, non-optimized protocol for a Suzuki-Miyaura cross-coupling reaction using an aryl chloride as the electrophile. Optimization of catalyst, ligand, base, and solvent is often necessary for specific substrates.

-

Reaction Setup: To a dry reaction vessel, add this compound (1.0-1.2 equivalents), the aryl chloride (1.0 equivalent), and the base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents).

-

Inert Atmosphere: The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent Addition: Add the solvent system (e.g., a mixture of toluene and water, 10:1).[12]

-

Catalyst and Ligand Addition: In a separate vial, pre-mix the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., RuPhos, 2-10 mol%) and add this mixture to the reaction vessel under a positive pressure of inert gas.[12][13]

-

Reaction Execution: The reaction mixture is heated (e.g., 80-110 °C) and stirred for the required time, monitoring progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

-

Work-up and Purification: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the crude product is purified by an appropriate method, such as column chromatography.

Figure 2: A generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound is a highly valuable reagent for modern organic synthesis, offering a stable, easy-to-handle, and effective alternative to traditional organoboron compounds. Its robust nature simplifies storage and handling, while its controlled release of the active boronic acid under reaction conditions enhances the efficiency and selectivity of cross-coupling reactions. By understanding its properties and adhering to the safe handling protocols outlined in this guide, researchers can confidently and effectively leverage this powerful synthetic tool in their drug discovery and development endeavors.

References

-

Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]

-

Molander, G. A., Siddiqui, S. Z., & Fleury-Brégeot, N. (2011). Potassium 1-Naphthyltrifluoroborate. Organic Syntheses, 88, 293. [Link]

-

Butters, M., Harvey, J. N., Jover, J., Lennox, A. J. J., Lloyd-Jones, G. C., & Murray, P. M. (2010). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Angewandte Chemie International Edition, 49(30), 5156–5160. [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Accounts of Chemical Research, 45(4), 634–645. [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Potassium tetrafluoroborate. Retrieved from [Link]

-

Molander, G. A., & Brown, A. R. (2012). Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates. The Journal of Organic Chemistry, 77(20), 9140–9147. [Link]

-

Molander, G. A., & Jean-Gérard, L. (2009). Use of Potassium β-Trifluoroborato Amides in Suzuki–Miyaura Cross-Coupling Reactions. The Journal of Organic Chemistry, 74(10), 3824–3831. [Link]

-

Molander, G. A., Canturk, B., & Kennedy, L. E. (2009). Scope of the Suzuki–Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 74(3), 973–980. [Link]

-

Molander, G. A., & Traister, K. M. (2012). Suzuki–Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 77(17), 7247–7255. [Link]

-

Molander, G. A., & Biolatto, B. (2003). Suzuki–Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]

-

Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811–823. [Link]

-

Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811–823. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. pure.ed.ac.uk [pure.ed.ac.uk]

- 12. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Potassium (2-benzyloxyphenyl)trifluoroborate for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the solubility characteristics of potassium (2-benzyloxyphenyl)trifluoroborate, a key reagent in modern synthetic chemistry. Recognizing the critical role of solubility in reaction kinetics, purification, and overall process efficiency, this document synthesizes qualitative solubility data, outlines detailed experimental protocols for precise solubility determination, and discusses the profound impact of solvent choice on the utility of this compound, particularly in Suzuki-Miyaura cross-coupling reactions.

Introduction: The Significance of this compound

This compound belongs to the increasingly important class of organotrifluoroborate salts. These reagents have gained widespread adoption in organic synthesis due to their enhanced stability compared to their boronic acid counterparts. As crystalline, free-flowing solids, they are generally stable to both air and moisture, which simplifies handling, storage, and stoichiometric calculations. Their application is most prominent in palladium-catalyzed cross-coupling reactions, a cornerstone of carbon-carbon bond formation in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).

The structure of this compound, featuring a bulky, somewhat nonpolar benzyloxy group, presents unique solubility challenges and opportunities that directly influence its reactivity and handling. A thorough understanding of its solubility profile is therefore not merely academic but a practical necessity for any researcher aiming to optimize synthetic routes.

Understanding the Solubility Profile

While specific quantitative solubility data for this compound is not extensively available in peer-reviewed literature, a qualitative understanding can be derived from the general behavior of potassium organotrifluoroborates and purification procedures for analogous compounds.

General Solubility Trends for Potassium Organotrifluoroborates:

-

High Solubility: Generally observed in polar aprotic solvents such as acetone, acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).

-

Moderate to Low Solubility: Often seen in polar protic solvents like methanol and ethanol, as well as some ethers like tetrahydrofuran (THF).

-

Slight Solubility: Typically exhibit slight solubility in water and toluene.

-

Insolubility: Generally insoluble in nonpolar solvents like diethyl ether and hydrocarbons (e.g., hexanes).

The purification of the closely related potassium phenyltrifluoroborate by recrystallization from hot acetone with precipitation induced by diethyl ether, or recrystallization from acetonitrile, strongly supports these general trends.[1][2] This indicates that acetone and acetonitrile are effective solvents, while diethyl ether is a poor solvent for this class of compounds.

Expected Solubility of this compound:

The presence of the 2-benzyloxy group introduces a significant nonpolar character to the molecule, which is expected to influence its solubility relative to simpler aryltrifluoroborates like potassium phenyltrifluoroborate. It is anticipated that the benzyloxy moiety may slightly decrease its solubility in highly polar solvents and marginally increase its solubility in less polar organic solvents.

Estimated Solubility Table:

| Solvent | Polarity Index | Expected Solubility | Rationale |

| Water | 10.2 | Very Low | Ionic salt character is offset by the large, nonpolar benzyloxy group. |

| Methanol | 5.1 | Low to Moderate | Can engage in hydrogen bonding, but the organic portion is substantial. |

| Ethanol | 4.3 | Low to Moderate | Similar to methanol, but slightly less polar. |

| Acetone | 5.1 | High | A polar aprotic solvent known to be effective for similar trifluoroborates.[1][2][3] |

| Acetonitrile | 5.8 | High | A polar aprotic solvent, often used for recrystallization of aryltrifluoroborates.[1][2][3] |

| Tetrahydrofuran (THF) | 4.0 | Moderate | A common solvent in Suzuki-Miyaura reactions, suggesting sufficient solubility.[4] |

| Dichloromethane | 3.1 | Low | Generally a poor solvent for ionic salts. |

| Toluene | 2.4 | Low | Used in Suzuki-Miyaura reactions, often with a co-solvent, indicating limited solubility.[5][6] |

| Diethyl Ether | 2.8 | Very Low | Used as an anti-solvent for precipitation of similar compounds.[1][2] |

| Hexanes | 0.1 | Insoluble | Highly nonpolar solvent, unlikely to dissolve the ionic salt. |

Experimental Determination of Solubility

To obtain precise, quantitative solubility data, standardized experimental protocols are essential. The following section details three robust methods for determining the solubility of this compound. The choice of method will depend on the available equipment and the specific requirements of the study.

Gravimetric Method

This classical and straightforward method relies on the direct measurement of the mass of the dissolved solute in a saturated solution.

Experimental Protocol:

-

Sample Preparation: Add an excess amount of this compound to a known volume of the chosen solvent in a sealed container (e.g., a screw-cap vial). The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period to reach equilibrium. This can be achieved using a shaker or a magnetic stirrer in a temperature-controlled bath. A minimum of 24 hours is recommended.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled pipette to avoid temperature-induced precipitation. Filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles.

-

Solvent Evaporation: Transfer a precisely measured volume of the clear filtrate to a pre-weighed, dry container (e.g., an evaporating dish or a vial).

-

Drying and Weighing: Carefully evaporate the solvent under reduced pressure or in a drying oven at a temperature that will not cause decomposition of the solute. Once the solvent is completely removed, cool the container in a desiccator and weigh it. Repeat the drying and weighing process until a constant mass is achieved.[7]

-

Calculation: The solubility is calculated as the mass of the solid residue per volume of the solvent used.

Caption: Gravimetric solubility determination workflow.

UV-Vis Spectrophotometry Method

This method is suitable for compounds that possess a chromophore and absorb light in the UV-Vis spectrum, which is the case for this compound due to its aromatic rings.

Experimental Protocol:

-

Calibration Curve: Prepare a series of standard solutions of the compound in the chosen solvent at known concentrations. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax). Plot a calibration curve of absorbance versus concentration. The relationship should be linear, following the Beer-Lambert Law.

-

Saturated Solution Preparation: Prepare a saturated solution as described in the gravimetric method (steps 1 and 2).

-

Sample Preparation and Dilution: After equilibration and filtration, accurately dilute a known volume of the clear filtrate with the same solvent to bring the absorbance into the linear range of the calibration curve.

-

Absorbance Measurement: Measure the absorbance of the diluted sample at λmax.

-

Concentration Calculation: Use the calibration curve to determine the concentration of the diluted sample. Calculate the concentration of the original saturated solution by accounting for the dilution factor.

Caption: UV-Vis spectrophotometry solubility workflow.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a highly sensitive and accurate method for determining solubility, especially for complex mixtures or when high precision is required.

Experimental Protocol:

-

Method Development: Develop an HPLC method (e.g., reversed-phase) capable of separating and quantifying the compound of interest. This includes selecting an appropriate column, mobile phase, flow rate, and detector wavelength.

-

Calibration Curve: Prepare a series of standard solutions of the compound in a suitable solvent (compatible with the mobile phase) at known concentrations. Inject each standard into the HPLC system and record the peak area. Plot a calibration curve of peak area versus concentration.

-

Saturated Solution Preparation: Prepare a saturated solution as described in the gravimetric method (steps 1 and 2).

-

Sample Preparation and Dilution: After equilibration, filter the supernatant. Accurately dilute a known volume of the clear filtrate with the mobile phase or a compatible solvent to bring the concentration within the linear range of the calibration curve.

-

HPLC Analysis: Inject the diluted sample into the HPLC system and record the peak area corresponding to the compound.

-

Concentration Calculation: Use the calibration curve to determine the concentration of the diluted sample. Calculate the concentration of the original saturated solution by accounting for the dilution factor.

Impact of Solubility on Suzuki-Miyaura Cross-Coupling Reactions

The solubility of this compound is not just a physical constant; it is a critical parameter that dictates its performance in synthesis. In the context of the Suzuki-Miyaura reaction, the choice of solvent system is paramount and is directly linked to the solubility of the trifluoroborate salt, the organic halide, the base, and the palladium catalyst.

Key Considerations:

-

Reaction Homogeneity: While many Suzuki-Miyaura reactions are run under biphasic conditions (e.g., toluene/water), the solubility of the trifluoroborate in the organic phase is crucial for the transmetalation step in the catalytic cycle. Insufficient solubility can lead to slow reaction rates and incomplete conversions.[4][5][8]

-